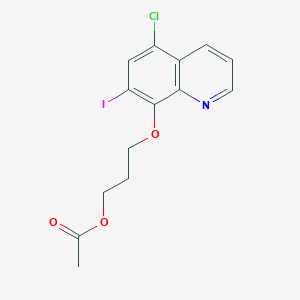![molecular formula C10H12N2O3S B12892288 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid CAS No. 111988-14-8](/img/structure/B12892288.png)
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is a compound that features a pyrrole ring attached to a benzenesulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid typically involves the reaction of a pyrrole derivative with a benzenesulfonic acid derivative. One common method includes the condensation of a pyrrole ring with a sulfonic acid group under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and sulfonamide compounds, which can have different biological and chemical properties .
科学的研究の応用
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and 3,4-dimethylpyrrole share structural similarities.
Benzenesulfonic acid derivatives: Compounds such as toluenesulfonic acid and methanesulfonic acid are structurally related.
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is unique due to its specific combination of a pyrrole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
111988-14-8 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-16(14,15)9-5-2-1-4-8(9)12-10-6-3-7-11-10/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15) |
InChIキー |
AGYZYVGJMSWKCJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)NC2=CC=CC=C2S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
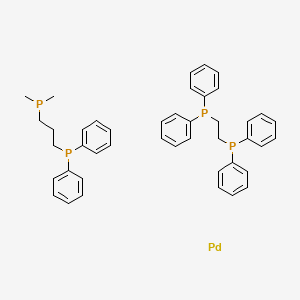
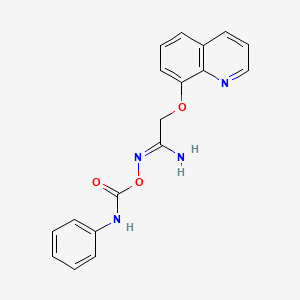
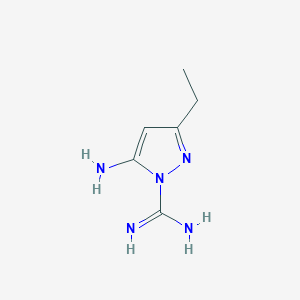

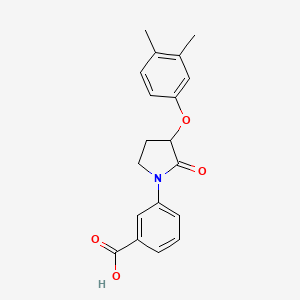
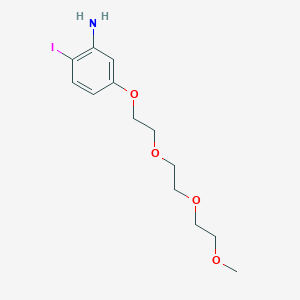
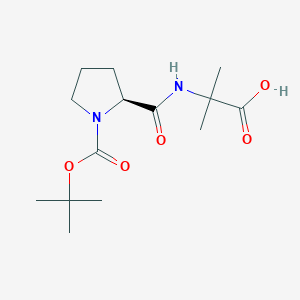
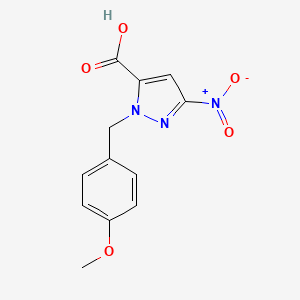
![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)

